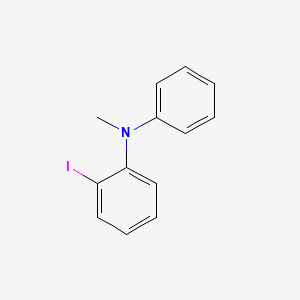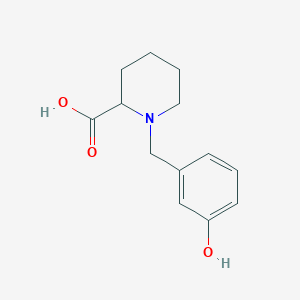
1-(3-Hydroxybenzyl)piperidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Hydroxybenzyl)piperidine-2-carboxylic acid is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities. This compound features a piperidine ring substituted with a hydroxybenzyl group and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxybenzyl)piperidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of piperidine with 3-hydroxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then subjected to carboxylation using carbon dioxide under high pressure to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Hydroxybenzyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 3-formylbenzylpiperidine-2-carboxylic acid.
Reduction: Formation of 1-(3-hydroxybenzyl)piperidine-2-methanol.
Substitution: Formation of 1-(3-bromobenzyl)piperidine-2-carboxylic acid.
Aplicaciones Científicas De Investigación
1-(3-Hydroxybenzyl)piperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(3-Hydroxybenzyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxybenzyl group can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparación Con Compuestos Similares
1-(3-Hydroxybenzyl)piperidine-2-carboxylic acid can be compared with other piperidine derivatives, such as:
Piperidine-2-carboxylic acid: Lacks the hydroxybenzyl group, resulting in different chemical and biological properties.
3-Hydroxybenzylpiperidine: Lacks the carboxylic acid group, affecting its solubility and reactivity.
N-Benzylpiperidine: Lacks the hydroxy group, leading to different interactions with biological targets.
The presence of both the hydroxybenzyl and carboxylic acid groups in this compound makes it a unique compound with distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H17NO3 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
1-[(3-hydroxyphenyl)methyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C13H17NO3/c15-11-5-3-4-10(8-11)9-14-7-2-1-6-12(14)13(16)17/h3-5,8,12,15H,1-2,6-7,9H2,(H,16,17) |
Clave InChI |
NIXOQFMMZMMZNL-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(C1)C(=O)O)CC2=CC(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


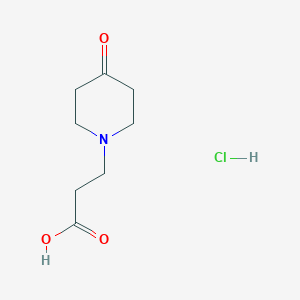
![2-N,2-N',7-N,7-N'-tetrakis(3-fluoro-4-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B13698714.png)
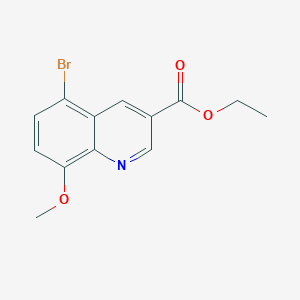

![4-Ethynyl-1-[(3-methylcyclobutyl)methyl]pyrazole](/img/structure/B13698730.png)
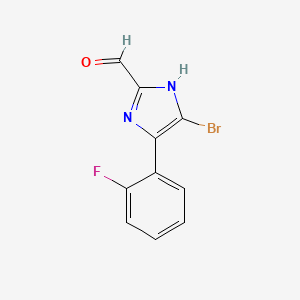
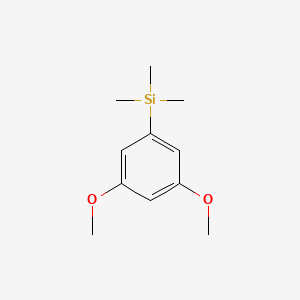
![Ethyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B13698755.png)
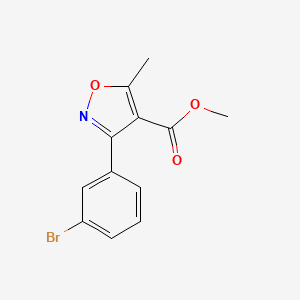
![5-[2-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13698766.png)
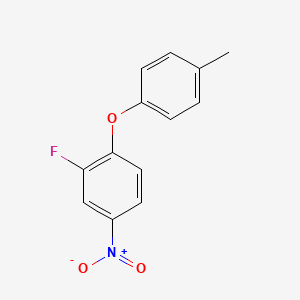
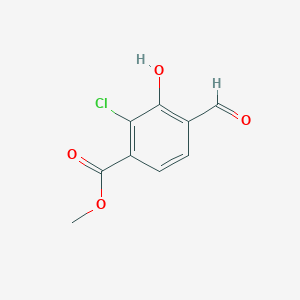
![2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one](/img/structure/B13698776.png)
